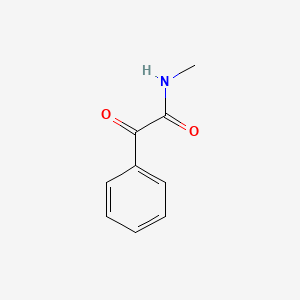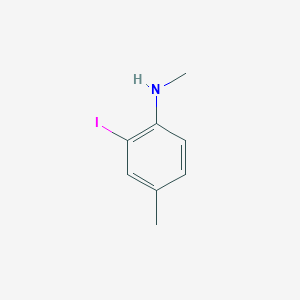![molecular formula C10H13N3O B3156812 3-(2-Methylpyrazolo[1,5-a]pyrimidin-6-yl)propan-1-ol CAS No. 83724-99-6](/img/structure/B3156812.png)
3-(2-Methylpyrazolo[1,5-a]pyrimidin-6-yl)propan-1-ol
概要
説明
3-(2-Methylpyrazolo[1,5-a]pyrimidin-6-yl)propan-1-ol is a compound belonging to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their fused, rigid, and planar N-heterocyclic systems that contain both pyrazole and pyrimidine rings .
作用機序
Target of Action
The primary target of 3-(2-Methylpyrazolo[1,5-a]pyrimidin-6-yl)propan-1-ol is the Discoidin Domain Receptor 1 (DDR1) . DDR1 is an emerging potential molecular target for new anticancer drug discovery .
Mode of Action
This compound acts as a selective and orally bioavailable DDR1 inhibitor . It interacts with DDR1, inhibiting its function
Pharmacokinetics
It is mentioned that the compound is orally bioavailable , suggesting it is well absorbed and can reach systemic circulation when administered orally.
生化学分析
Biochemical Properties
3-(2-Methylpyrazolo[1,5-a]pyrimidin-6-yl)propan-1-ol plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. Notably, this compound has been shown to inhibit phosphoinositide 3-kinase delta (PI3Kδ), a crucial enzyme in cell signaling pathways . The inhibition of PI3Kδ by this compound affects the phosphorylation of downstream targets, thereby modulating cellular responses such as proliferation, differentiation, and survival . Additionally, this compound interacts with other biomolecules, including kinases and receptors, further influencing cellular functions.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to impact cell signaling pathways, particularly those involving PI3Kδ . By inhibiting PI3Kδ, this compound can alter gene expression and cellular metabolism, leading to changes in cell proliferation and survival . In cancer cells, this compound has demonstrated the ability to inhibit cell growth and induce apoptosis, making it a potential candidate for anticancer therapies . Furthermore, it affects immune cells by modulating their differentiation and function, which could have implications for treating inflammatory and autoimmune diseases .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with specific biomolecules. This compound binds to the active site of PI3Kδ, inhibiting its kinase activity . The binding interaction is characterized by high affinity and selectivity, which ensures effective inhibition of the enzyme . Additionally, this compound can modulate the activity of other kinases and receptors, further influencing cellular signaling pathways . These interactions result in changes in gene expression and cellular responses, contributing to the compound’s biological effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability and long-term impact on cellular functions. This compound exhibits good stability under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that continuous exposure to this compound can lead to sustained inhibition of PI3Kδ activity, resulting in prolonged effects on cell proliferation and survival . The potential for resistance development and other adaptive responses should be considered in long-term applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively inhibits PI3Kδ activity without causing significant toxicity . At higher doses, adverse effects such as hepatotoxicity and immunosuppression have been observed . These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing potential side effects. Additionally, threshold effects have been noted, where a minimum concentration of the compound is required to elicit a biological response .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with enzymes and cofactors. This compound is metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with cellular targets, contributing to the overall biological effects of the compound . Additionally, this compound can influence metabolic flux and alter the levels of key metabolites, impacting cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound is efficiently taken up by cells through active transport mechanisms . Once inside the cell, it can bind to intracellular proteins, facilitating its distribution to various cellular compartments . The localization and accumulation of this compound within specific tissues can influence its biological activity and therapeutic potential .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with cytoplasmic kinases and other signaling molecules . Additionally, it can translocate to the nucleus, where it may influence gene expression by interacting with nuclear receptors and transcription factors . The targeting signals and post-translational modifications of this compound contribute to its specific subcellular localization and functional outcomes .
準備方法
The synthesis of 3-(2-Methylpyrazolo[1,5-a]pyrimidin-6-yl)propan-1-ol typically involves the cyclocondensation of NH-3-aminopyrazoles with β-dicarbonyl compounds or other 1,3-biselectrophiles . This method is favored due to its excellent performance and ability to produce large quantities of starting materials under simple conventional heating conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
化学反応の分析
3-(2-Methylpyrazolo[1,5-a]pyrimidin-6-yl)propan-1-ol undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include sodium hydroxide, chloroacetyl chloride, and phosphorus oxychloride . The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the pyrazole or pyrimidine rings .
科学的研究の応用
This compound has significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, pyrazolo[1,5-a]pyrimidines are known for their anticancer potential and enzymatic inhibitory activity . They have also been used as lipid droplet biomarkers for cancer and normal cells . In industry, these compounds are valued for their photophysical properties, making them useful in the development of fluorescent probes and materials .
類似化合物との比較
3-(2-Methylpyrazolo[1,5-a]pyrimidin-6-yl)propan-1-ol can be compared with other pyrazolo[1,5-a]pyrimidine derivatives, such as 3-{3-iodo-2-methylpyrazolo[1,5-a]pyrimidin-6-yl}propan-1-ol . While both compounds share a similar core structure, their functional groups and resulting properties can differ significantly. Other similar compounds include 2-Methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid, which is used in the preparation of DPP-IV inhibitors .
特性
IUPAC Name |
3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O/c1-8-5-10-11-6-9(3-2-4-14)7-13(10)12-8/h5-7,14H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPQOGSBXRMSOJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=C(C=NC2=C1)CCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2-chloro-N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B3156740.png)
![Ethyl 4-chloro-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine-7-carboxylate](/img/structure/B3156749.png)



![Methyl 3-amino-5-fluorobenzo[b]thiophene-2-carboxylate](/img/structure/B3156774.png)

![2-Bromodibenzo[b,d]furan-3-amine](/img/structure/B3156785.png)
![3,8-Diazabicyclo[4.2.0]octane](/img/structure/B3156797.png)

